molecular formula C19H23N3OS B2715494 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide CAS No. 1286719-82-1

1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2715494
CAS No.: 1286719-82-1
M. Wt: 341.47
InChI Key: UKLUPQZDLWNWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole moiety linked to an azetidine-3-carboxamide core, with a 2-(cyclohex-1-en-1-yl)ethyl substituent on the carboxamide nitrogen. The benzo[d]thiazole group is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antimicrobial and anti-inflammatory properties . The azetidine ring, a four-membered saturated heterocycle, enhances metabolic stability and bioavailability compared to larger ring systems . The cyclohexenylethyl chain may influence lipophilicity and target binding, though its specific role remains to be elucidated.

Synthetic routes for analogous azetidine derivatives often involve hydrazide intermediates and cyclization reactions, as seen in the preparation of azetidin-2-one derivatives via hydrazone formation and subsequent ring closure . While direct evidence for the synthesis of the target compound is absent in the provided materials, its structural analogs (e.g., benzimidazole-azetidine hybrids) suggest that similar strategies, such as coupling reactions or nucleophilic substitutions, may apply .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-18(20-11-10-14-6-2-1-3-7-14)15-12-22(13-15)19-21-16-8-4-5-9-17(16)24-19/h4-6,8-9,15H,1-3,7,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLUPQZDLWNWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the azetidine ring and the cyclohexene derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to the presence of the benzothiazole and azetidine moieties. These activities include:

1. Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with this scaffold can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis .

2. Anticancer Activity
The azetidine ring system is known for its role in several β-lactam antibiotics, but compounds like 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide have also shown promise in anticancer applications. Studies have demonstrated that benzothiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle regulation and apoptosis pathways .

3. Acetylcholinesterase Inhibition
Recent findings suggest that compounds similar to this compound can act as acetylcholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s disease . The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which is beneficial for cognitive function.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical reactions:

Step 1: Formation of Benzothiazole Moiety
This step often involves cyclization reactions using 2-amino thiophenol and appropriate carbonyl compounds under acidic conditions to form the benzothiazole core.

Step 2: Coupling with Cyclohexene
The next step involves coupling the benzothiazole derivative with cyclohexene derivatives in the presence of coupling agents such as triethylamine or thionyl chloride.

Step 3: Azetidine Ring Closure
The azetidine ring is formed through a nucleophilic attack mechanism involving amines or amino acids under basic conditions, leading to the desired carboxamide product.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical and laboratory settings:

Case Study 1: Antitubercular Activity
A study demonstrated that derivatives containing the benzothiazole and azetidine structures exhibited significant antitubercular activity against Mycobacterium tuberculosis. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC), revealing promising results compared to standard treatments .

Case Study 2: Anticancer Efficacy
In vitro studies showed that certain benzothiazole derivatives induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting a potential therapeutic role in cancer treatment .

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights Reference
Target Compound Azetidine-3-carboxamide Benzo[d]thiazole, cyclohexenylethyl Undisclosed (structural focus) Likely involves hydrazide intermediates or coupling reactions
N-(Benzo[d]thiazol-2-yl) acetamide derivatives Acetamide Benzo[d]thiazole, chromenyl-benzimidazole Antimicrobial, antitubercular (MDR-TB), antifungal Coupling of benzo[d]thiazole with chromenyl-benzimidazole via acetamide linkage
Azetidin-2-one derivatives Azetidin-2-one Benzimidazole, chlorophenyl Pharmacologically relevant (e.g., enzyme inhibition) Hydrazone cyclization with chloroacetyl chloride
Benzimidazole-thiazole carboxamide Benzo[d]thiazole-aminobenzimidazole Trifluoromethyl, hydroxyethoxyethyl Neuroprotective (KEAP1/LRRK2 modulation) Stepwise coupling of thiazole and benzimidazole units
Thiazolidine derivatives Thiazolidine Nicotinoyl, cyanamide Broad bioactivity (e.g., antioxidant) Cyclocondensation of thiosemicarbazides

Key Comparisons

Core Heterocycles :

  • The azetidine ring in the target compound offers conformational rigidity and metabolic stability compared to five-membered thiazolidine rings (e.g., in thiazolidine derivatives ). This may enhance target selectivity but complicate synthesis due to ring strain .
  • Benzo[d]thiazole is shared with patent-derived acetamide analogs , though the target compound’s azetidine-carboxamide linkage differs from the chromenyl-benzimidazole group in antimicrobial derivatives.

Synthetic Complexity :

  • The target compound’s cyclohexenylethyl group may require multi-step alkylation or Grignard reactions, contrasting with simpler acetamide couplings in ’s derivatives .
  • Azetidine formation via hydrazone cyclization (as in azetidin-2-one derivatives ) could parallel the target’s synthesis but would need optimization for the bulky cyclohexenylethyl substituent.

Bioactivity Potential: While N-(benzo[d]thiazol-2-yl) acetamide derivatives show broad antimicrobial activity , the target compound’s azetidine-carboxamide core may shift its pharmacological profile toward kinase inhibition or anti-inflammatory effects, as seen in benzimidazole-thiazole hybrids targeting KEAP1 . Thiazolidine derivatives with nicotinoyl groups highlight the role of electron-withdrawing substituents in enhancing bioactivity, a strategy that could be explored for the target compound.

Biological Activity

The compound 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide is a novel synthetic derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with azetidine and cyclohexene derivatives. The general synthetic pathway can be summarized as follows:

  • Preparation of Benzo[d]thiazole Derivative : The initial step involves the synthesis of the benzo[d]thiazole core, which serves as a key building block.
  • Formation of Azetidine Ring : The azetidine ring is formed through cyclization reactions involving suitable amines and carboxylic acids.
  • Final Coupling : The final step involves coupling the azetidine derivative with cyclohexene to yield the target compound.

Anticancer Activity

Research has shown that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing the benzo[d]thiazole moiety have demonstrated potent activity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines.

CompoundCell LineIC50 (µM)
2cA54910.5
2cMCF7-MDR12.3
3cHT10809.8

These studies indicate that modifications to the structure significantly influence anticancer potency, suggesting a structure-activity relationship (SAR) that merits further exploration .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate moderate inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and certain fungal strains. The presence of the benzo[d]thiazole group is critical for enhancing antimicrobial efficacy.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans12

This suggests potential applications in treating infections caused by resistant strains .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated that it may inhibit key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and repair processes in cancer cells.

Case Studies

One notable study evaluated a series of benzothiazole derivatives, including our target compound, for their anticancer properties. The findings revealed that compounds with cyclic substituents exhibited enhanced activity compared to their linear counterparts, indicating that steric factors play a significant role in their biological efficacy .

Another study focused on the antimicrobial properties of related compounds, demonstrating that structural modifications could lead to improved activity against resistant bacterial strains .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases, proteases). Prioritize flexible docking for the azetidine ring’s conformational flexibility .
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactive sites .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories .

How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Q. Advanced Research Focus

  • Substituent Variation : Systematically modify the benzo[d]thiazole (e.g., electron-withdrawing groups at position 6) and cyclohexene (e.g., fluorination) .
  • Bioisosteric Replacement : Replace the azetidine with pyrrolidine or piperidine to assess ring size impact on potency .
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .

What methodologies resolve contradictions in reported biological data for structurally analogous compounds?

Q. Advanced Research Focus

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., ATCC cell lines, identical passage numbers) .
  • Purity Validation : HPLC-MS (≥95% purity) to rule out impurities affecting activity .
  • Meta-Analysis : Compare datasets across studies using tools like Forest plots to identify outliers or confounding variables (e.g., assay temperature, serum concentration) .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Q. Basic Research Focus

  • Process Optimization : Use flow chemistry for azetidine ring formation to enhance reproducibility .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for >95% purity .
  • Yield Improvement : Catalytic methods (e.g., Pd/C for hydrogenation steps) reduce side reactions .

How can researchers validate the metabolic stability of this compound in preclinical models?

Q. Advanced Research Focus

  • In Vitro Metabolism : Liver microsomal assays (human/rat) with LC-MS/MS to identify phase I/II metabolites .
  • CYP Inhibition Screening : Fluorescence-based assays for CYP3A4/2D6 inhibition to predict drug-drug interactions .
  • Pharmacokinetics : Rodent studies with IV/PO dosing; calculate AUC, t1/2t_{1/2}, and bioavailability .

What analytical techniques are critical for confirming stereochemical integrity during synthesis?

Q. Basic Research Focus

  • Chiral HPLC : Use Chiralpak columns to resolve enantiomers (e.g., azetidine stereocenters) .
  • Optical Rotation : Compare experimental [α]D_D values with literature for known configurations .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration of complex stereocenters .

How can researchers address solubility challenges in biological assays?

Q. Basic Research Focus

  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG mixtures to enhance aqueous solubility .
  • Prodrug Strategies : Introduce phosphate esters or glycosides to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

What strategies mitigate toxicity risks identified in early-stage studies?

Q. Advanced Research Focus

  • Genotoxicity Screening : Ames test (+/- S9 metabolic activation) and Comet assay for DNA damage .
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac liability (IC50_{50} >10 μM desirable) .
  • Metabolite Profiling : Identify toxic metabolites (e.g., reactive quinones) via trapped glutathione assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.